molecular formula C10H21ClN2O2 B1398333 N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride CAS No. 1220019-10-2

N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride

Cat. No. B1398333
CAS RN: 1220019-10-2
M. Wt: 236.74 g/mol
InChI Key: JMUMEGMUILZSOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves enzymatic processes. For instance, the synthesis of ®-3-hydroxybutyl-®-3-hydroxybutyrate involves the transesterification of racemic ethyl 3-hydroxybutyrate with ®-1,3-butanediol, exploiting the selectivity of Candida antarctica lipase B (CAL-B) . Another study mentions a biosynthetic route to 3-hydroxy-γ-butyrolactone, which involves enzymes that condense two acyl-CoAs, stereospecifically reduce the resulting β-ketone, and hydrolyze the CoA thioester to release the free acid .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the analysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) was performed using high-performance liquid chromatography . Another study mentioned a biosynthetic route to 3-hydroxy-γ-butyrolactone .

Scientific Research Applications

1. Acetylcholinesterase Inhibition

N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride shows potential as an acetylcholinesterase inhibitor. Studies indicate that substituting the benzamide with a bulky moiety significantly increases anti-acetylcholinesterase activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhances this activity. This compound has shown marked increases in acetylcholine content in rat cerebral cortex and hippocampus, indicating its potential use as an antidementia agent (Sugimoto et al., 1990).

2. Receptor Antagonism

This compound derivatives like BIBN4096BS are noted for their role as calcitonin gene-related peptide (CGRP) receptor antagonists. These compounds have been found to alleviate migraine symptoms and are highly selective for CGRP over adrenomedullin receptors (Hay et al., 2006).

3. Synthesis and Characterization

The chemical has been involved in various synthetic processes. For example, the scalable synthesis of related compounds like N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, indicates the versatility of this chemical in synthesizing novel compounds for treating central nervous system disorders (Wei et al., 2016).

4. Inhibitory Effects on Synaptic Transmission

Compounds structurally related to this compound, like AM404, have been observed to inhibit synaptic transmission between rat hippocampal neurons in culture, independent of cannabinoid CB1 receptors. This highlights the potential for these compounds in neuropharmacological research (Kelley & Thayer, 2004).

5. Interaction with CB1 Cannabinoid Receptor

Studies on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, with the CB1 cannabinoid receptor, have provided insights into the binding interactions of similar compounds. This research can enhance our understanding of the antagonist activity and receptor interactions of this compound and its derivatives (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of N-(3-Hydroxybutyl)-4-piperidinecarboxamide hydrochloride is the ketone body 3-hydroxybutyrate (3-OHB) . 3-OHB is a small fuel substrate that can substitute and alternate with glucose under conditions of fuel and food deficiency . It binds to specific hydroxyl-carboxylic acid receptors and inhibits histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome .

Mode of Action

This compound interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors . This interaction results in the inhibition of histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These changes can lead to the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Biochemical Pathways

The compound affects the biochemical pathways related to energy metabolism. It delicately wavers and alternates with glucose as easily combustible energy sources during the feast-and-famine oscillations of biological life . Notably, it can replace glucose as the major central nervous system (CNS) fuel for the brain in humans, thereby sparing vital carbohydrate and protein stores .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism into proximal metabolites such as beta-hydroxybutyrate, 1,3-butanediol, and acetoacetate . The compound undergoes rapid hydrolytic metabolism in the presence of esterases found in the gut, plasma, and liver . Non-saturable metabolism of the compound was seen in human plasma at concentrations as high as 5 mM .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia . Most recently, a number of studies have reported that it dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of esterases in the gut, plasma, and liver, which contribute to its metabolism . Furthermore, the compound’s efficacy and stability can be influenced by the concentration of the compound in the plasma .

Future Directions

The future directions of research on similar compounds, such as 3-Hydroxybutyrate, include its potential use in treating colitis , and its role in the treatment of other neurological diseases such as dementia . The scientific interest in ketone bodies, in particular 3-OHB, is currently in a hectic transit and future controlled clinical studies will reveal and determine to which extent the diverse biological manifestations of 3-OHB should be introduced medically .

properties

IUPAC Name

N-(3-hydroxybutyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-8(13)2-7-12-10(14)9-3-5-11-6-4-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUMEGMUILZSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220019-10-2
Record name 4-Piperidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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